Buterizine
Overview
Description
Buterizine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of phenylpiperazines, which has been found to exhibit promising biological properties.
Scientific Research Applications
Butyrophenone Derivatives
Butyrophenone derivatives, a group to which Buterizine presumably belongs, have been extensively studied for their therapeutic efficacy, particularly in the treatment of psychiatric disorders like schizophrenia. For instance, trifluperidol, a butyrophenone derivative, demonstrated significant therapeutic effects in chronic schizophrenics, surpassing chlorpromazine in efficacy (Gallant et al., 1963). Similarly, another study confirmed trifluperidol as an effective antipsychotic agent in chronic schizophrenic women (Clark et al., 2004).
Neuroleptic Properties
Butyrophenones like haloperidol and trifluperidol, evolved from meperidine-like 4-phenylpiperidines, have been recognized as powerful neuroleptic drugs. These are used for treating psychotic patients and in various other medical applications such as anesthesiology and as antiemetic drugs. Their low incidence of chronic toxicity reactions like jaundice or allergic reactions highlights their clinical safety profile (Janssen, 1965).
Comparison with Other Neuroleptics
Comparative studies of butyrophenones with other neuroleptics, such as phenothiazines, reveal their unique therapeutic benefits and side-effect profiles. For instance, a review of bromperidol, another butyrophenone, highlighted its effective absorption and once-daily dose regimen, making it a viable antipsychotic agent (Dubinsky et al., 2004).
GABA-like Effects
The GABA-like effects of droperidol, a butyrophenone, were studied in the Purkinje cells of the cat cerebellum. These findings are significant for understanding the mechanism of action of butyrophenones in the central nervous system (Maruyama & Kawasaki, 1976).
Mammotropic Effects
Butyrophenones have also shown mammotropic activity, which might be a side effect at unusually high clinical dose levels. This underlines the importance of dose control in the clinical use of butyrophenones (Sulman, 1970).
properties
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)methyl]-2-butyl-1-ethylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4/c1-3-5-16-30-32-28-23-25(17-18-29(28)35(30)4-2)24-33-19-21-34(22-20-33)31(26-12-8-6-9-13-26)27-14-10-7-11-15-27/h6-15,17-18,23,31H,3-5,16,19-22,24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYWZMQECNKDLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CC)C=CC(=C2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218864 | |
Record name | Buterizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Buterizine | |
CAS RN |
68741-18-4 | |
Record name | Buterizine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068741184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 68741-18-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328504 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Buterizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTERIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8516V0WOM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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